Product packaging for Atacand plus(Cat. No.:)

Atacand plus

Cat. No.: B10858148
M. Wt: 894.4 g/mol
InChI Key: SILZMUYIPZXMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atacand Plus is a fixed-dose combination reagent providing Candesartan cilexetil, an angiotensin II receptor blocker (ARB), and Hydrochlorothiazide, a thiazide diuretic . This combination is of significant research interest for studying synergistic mechanisms in blood pressure control. Candesartan, the active metabolite of the prodrug candesartan cilexetil, selectively and competitively blocks the binding of angiotensin II to the AT1 receptor subtype . This antagonism inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation . Hydrochlorothiazide contributes to the antihypertensive effect by inhibiting sodium chloride reabsorption in the distal convoluted tubule of the nephron, promoting diuresis, and reducing plasma volume . The complementary mechanisms of these two active substances produce an additive antihypertensive effect, making this combination a valuable tool for researching cardiovascular physiology and pathophysiology . Research into this combination has demonstrated its utility in models of essential hypertension, with studies highlighting its efficacy in blood pressure reduction and potential organ damage prevention . This product is intended for research applications only, providing scientists with a reliable compound for in vitro and in vivo studies. FOR RESEARCH USE ONLY. NOT FOR HUMAN CONSUMPTION.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H40ClN9O10S2 B10858148 Atacand plus

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H40ClN9O10S2

Molecular Weight

894.4 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;cyclohexyloxycarbonyloxymethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C32H32N6O6.C7H8ClN3O4S2/c1-2-41-31-33-27-14-8-13-26(30(39)42-20-43-32(40)44-23-9-4-3-5-10-23)28(27)38(31)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-8,11-18,23H,2-5,9-10,19-20H2,1H3,(H,34,35,36,37);1-2,10-11H,3H2,(H2,9,12,13)

InChI Key

SILZMUYIPZXMAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCOC(=O)OC6CCCCC6.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

Pharmacological Modalities of Candesartan Cilexetil and Hydrochlorothiazide

Candesartan (B1668252) Cilexetil: Angiotensin II Type 1 Receptor (AT1R) Antagonism

Candesartan cilexetil is an orally administered prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, candesartan. Candesartan functions as a potent, long-acting, and selective antagonist of the angiotensin II type 1 receptor (AT1R) researchgate.netportico.orgdrugbank.comnih.govpatsnap.comfda.govbhf.org.ukaccord-healthcare.com. The renin-angiotensin-aldosterone system (RAAS) plays a critical role in regulating blood pressure and fluid balance. Angiotensin II, a key effector peptide of the RAAS, exerts its effects primarily through binding to AT1 receptors, leading to vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth fda.govbhf.org.uknih.govcvpharmacology.com. By selectively blocking these AT1 receptors, candesartan inhibits these pressor and salt-retaining effects of angiotensin II drugbank.compatsnap.comfda.govbhf.org.uknih.govcvpharmacology.com.

Molecular Mechanism of AT1R Blockade and Signal Transduction Inhibition

Candesartan acts as a competitive antagonist at the AT1 receptor, binding to it and preventing angiotensin II from initiating its downstream signaling cascades patsnap.comfda.govnih.govcvpharmacology.comtandfonline.com. This blockade disrupts the Gq-protein coupled signal transduction pathway typically activated by angiotensin II binding to AT1 receptors, which normally leads to vascular smooth muscle contraction and other cellular responses cvpharmacology.com. By inhibiting AT1 receptor activation, candesartan effectively counteracts the vasoconstrictive and aldosterone-secreting effects of angiotensin II patsnap.comfda.govnih.govcvpharmacology.com.

Preclinical Pharmacodynamic Profile of Candesartan in Experimental Models

In preclinical studies, candesartan cilexetil has demonstrated marked and sustained antihypertensive effects in various animal models of hypertension, including rodent models of renal hypertension and spontaneously hypertensive rats (SHR) researchgate.netportico.orgnih.govjst.go.jp. It has shown efficacy comparable to or exceeding that of enalapril (B1671234) in some models researchgate.net. Beyond blood pressure reduction, candesartan cilexetil has been observed to reduce the incidence of stroke, renal dysfunction, and renal disease, while also mitigating cardiac and vascular hypertrophy in these experimental settings researchgate.netnih.gov. Notably, it has provided protection against cerebral and renal damage even at doses that did not significantly lower blood pressure researchgate.netnih.gov.

Hydrochlorothiazide (B1673439): Thiazide-Sensitive Sodium-Chloride Cotransporter (NCC) Inhibition

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that primarily acts on the kidneys to reduce blood pressure and manage fluid overload patsnap.comnih.govdrugbank.compediatriconcall.comebmconsult.com. Its mechanism of action centers on the inhibition of the sodium-chloride cotransporter (NCC) located in the distal convoluted tubule of the nephron patsnap.comnih.govdrugbank.comebmconsult.com. The NCC is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride from the tubular fluid back into the bloodstream nih.govdrugbank.com. By inhibiting the NCC, hydrochlorothiazide reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these electrolytes (natriuresis) and consequently, increased water excretion (diuresis) patsnap.comnih.govpediatriconcall.comebmconsult.com. This reduction in extracellular fluid volume and plasma volume contributes to a decrease in cardiac output and, subsequently, blood pressure patsnap.com. While its primary action is on the NCC, hydrochlorothiazide may also exert a vasodilatory effect, although the precise mechanism remains less understood patsnap.com.

In Vitro Receptor Binding Characteristics and Dissociation Kinetics (e.g., insurmountable blockade)

Candesartan is characterized by its tight binding to the AT1 receptor and slow dissociation rate from it nih.govtandfonline.comnih.govoup.comtandfonline.comoup.comnih.govoup.compsu.eduresearchgate.netacs.org. In vitro studies have demonstrated that candesartan acts as an "insurmountable" antagonist at the AT1 receptor portico.orgtandfonline.comnih.govjst.go.jpoup.comtandfonline.comoup.comnih.govoup.compsu.eduresearchgate.netkup.at. This means that even at high concentrations of angiotensin II, candesartan can effectively block the receptor's response, leading to a dose-dependent reduction in the maximal response to angiotensin II, and in some cases, a near-complete elimination of AT1 receptor-mediated effects portico.orgtandfonline.comnih.govoup.comkup.at. The dissociation half-life of the candesartan-AT1 receptor complex has been reported to be approximately 152 minutes, significantly longer than that of other AT1 receptor blockers like losartan (B1675146) (31 minutes) or irbesartan (B333) (17 minutes) tandfonline.comoup.com. This slow dissociation contributes to its potent and long-lasting antagonistic activity tandfonline.comtandfonline.comoup.comnih.govoup.compsu.edu.

Influence on Endogenous RAAS Components in Preclinical Systems

In preclinical studies, candesartan cilexetil administration has consistently led to expected changes in RAAS parameters portico.orgaccord-healthcare.comnih.govfda.govhres.ca. These changes typically include an increase in plasma renin activity (PRA) and plasma angiotensin II concentrations, reflecting the negative feedback mechanism of the RAAS being modulated by AT1 receptor blockade portico.orgaccord-healthcare.comnih.govfda.govhres.ca. Concurrently, there is a decrease in plasma aldosterone levels portico.orgaccord-healthcare.comnih.govfda.govhres.ca. For instance, in spontaneously hypertensive rats (SHR), candesartan cilexetil treatment resulted in increased plasma renin, angiotensin I, and angiotensin II levels, alongside reduced plasma aldosterone concentrations fda.gov. Similarly, in conscious dogs, candesartan cilexetil induced marked increases in PRA after a single oral dose fda.gov.

RAAS ComponentEffect of Candesartan Cilexetil (Preclinical)Reference(s)
Plasma Renin Activity (PRA)Increased portico.orgaccord-healthcare.comnih.govfda.govhres.ca
Plasma Angiotensin II (AII)Increased portico.orgaccord-healthcare.comnih.govfda.govhres.ca
Plasma AldosteroneDecreased portico.orgaccord-healthcare.comnih.govfda.govhres.ca
Plasma Angiotensin I (AI)Increased accord-healthcare.comfda.govhres.ca

Hydrochlorothiazide: Thiazide-Sensitive Sodium-Chloride Cotransporter (NCC) Inhibition

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that exerts its antihypertensive and diuretic effects by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney patsnap.comnih.govdrugbank.comebmconsult.com. This inhibition reduces the reabsorption of sodium and chloride ions from the glomerular filtrate back into the bloodstream patsnap.comnih.govdrugbank.comebmconsult.com. The increased excretion of sodium (natriuresis) leads to a secondary loss of potassium and bicarbonate pediatriconcall.com. The enhanced sodium and chloride excretion also promotes increased water excretion (diuresis) due to osmotic effects, thereby reducing extracellular fluid volume and plasma volume patsnap.comnih.govpediatriconcall.com. This reduction in circulating volume contributes to a decrease in cardiac output and, consequently, blood pressure patsnap.com.

Kidney Tubule SegmentPrimary Transporter AffectedIon Reabsorption InhibitedEffect on Electrolyte ExcretionEffect on Water Excretion
Distal Convoluted TubuleSodium-Chloride Cotransporter (NCC)Sodium (Na+), Chloride (Cl-)IncreasedIncreased

Pharmacological Profile

Candesartan (B1668252) Cilexetil: An Angiotensin II Receptor Blocker (ARB)

Mechanism of Action

Candesartan cilexetil is a prodrug that is rapidly converted to its active form, candesartan, during absorption from the gastrointestinal tract. xagena.it Candesartan is a selective AT1 receptor antagonist, meaning it selectively blocks the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. xagena.it By inhibiting the effects of angiotensin II, candesartan leads to vasodilation, reduced aldosterone (B195564) secretion, and a consequent decrease in blood pressure. xagena.itnih.gov Candesartan has a much greater affinity for the AT1 receptor than for the AT2 receptor. droracle.ai

Pharmacokinetics

Following oral administration, candesartan cilexetil is completely converted to the active drug, candesartan. nih.gov The absolute bioavailability of candesartan is approximately 15%. xagena.it Candesartan is highly bound to plasma proteins (>99%) and is primarily eliminated unchanged in the urine and feces. xagena.it

Hydrochlorothiazide (B1673439): A Thiazide Diuretic

Mechanism of Action

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidney to inhibit the reabsorption of sodium and chloride ions. nih.govbiospace.com This leads to an increase in the excretion of sodium, chloride, and water, resulting in a reduction in plasma volume and a subsequent decrease in blood pressure. nih.gov The initial blood pressure-lowering effect is due to this reduction in volume, while long-term effects are believed to involve a reduction in peripheral vascular resistance. nih.gov

Pharmacokinetics

Hydrochlorothiazide is not metabolized and is eliminated rapidly by the kidneys. After oral administration, diuresis begins within two hours, peaks in about four hours, and lasts for approximately six to twelve hours.

Pharmacokinetic Interplay of Co Administered Components

Absorption, Biotransformation, and Elimination Characteristics of Candesartan (B1668252) and Hydrochlorothiazide (B1673439) Individually

Candesartan:

Candesartan is administered orally as the inactive prodrug, candesartan cilexetil. This esterification enhances the oral bioavailability of candesartan. nih.gov Following oral administration in preclinical models, candesartan cilexetil is absorbed from the small intestine and undergoes rapid and complete hydrolysis to the active moiety, candesartan, during the absorption process. nih.gov In both rats and dogs, no unchanged candesartan cilexetil is detectable in the plasma. nih.gov

The bioavailability of candesartan following oral administration of candesartan cilexetil varies between species, being approximately 28% in rats and 5% in dogs. nih.gov In rats, the peak plasma concentration (Cmax) of candesartan is reached at approximately 2.3 hours (Tmax), with an apparent half-life (t1/2) of 3.8 hours. nih.gov In dogs, the Tmax is shorter at 1.3 hours, and the t1/2 is slightly longer at 4.3 hours. nih.gov Candesartan exhibits high plasma protein binding. nih.gov

Candesartan undergoes partial metabolism, including glucuronidation and the formation of an inactive metabolite, M-II. nih.gov The primary route of elimination for candesartan is biliary excretion, leading to its predominant recovery in the feces. nih.gov Studies in rats have shown that with daily oral dosing for 14 days, there is no significant accumulation of candesartan-related compounds in the body. nih.gov

Hydrochlorothiazide:

Hydrochlorothiazide is well-absorbed orally. In dogs, it produces a marked and equivalent increase in sodium and chloride excretion at low intravenous dosages. ebm-journal.org The saluretic effect increases with the dose, eventually reaching a maximum. ebm-journal.org

Hydrochlorothiazide is not significantly metabolized and is primarily excreted unchanged in the urine. nih.gov In a study using an isolated perfused rat kidney, hydrochlorothiazide demonstrated saturable tubular secretion. nih.gov The renal clearance of the drug was found to be low due to a low extraction ratio and significant nonionic back-diffusion. nih.gov In dogs, the renal clearance of hydrochlorothiazide has also been documented. ebm-journal.org

Pharmacokinetic Parameters of Candesartan (from Candesartan Cilexetil) in Preclinical Models
ParameterRatsDogs
Bioavailability28%5%
Tmax (hours)2.31.3
t1/2 (hours)3.84.3

Reciprocal Pharmacokinetic Influences of Co-administration in Preclinical Models

Studies in preclinical models have investigated the potential for pharmacokinetic interactions when candesartan cilexetil and hydrochlorothiazide are administered concurrently.

In rats, the co-administration of candesartan cilexetil and hydrochlorothiazide did not result in any significant alterations to the plasma concentrations of either candesartan or hydrochlorothiazide compared to when each drug was administered alone. fda.gov This suggests a lack of pharmacokinetic interaction between the two compounds in this species. fda.gov

In dogs, the co-administration of candesartan cilexetil and hydrochlorothiazide resulted in a slight increase in the half-life (t1/2) and the area under the curve (AUC) of candesartan in the plasma compared to the administration of candesartan cilexetil alone. fda.gov Conversely, the t1/2 and AUC of hydrochlorothiazide were slightly smaller after co-administration with candesartan cilexetil than after dosing with hydrochlorothiazide alone. fda.gov Despite these minor changes, in vitro experiments have shown no interaction between hydrochlorothiazide and candesartan or its metabolite on protein binding. fda.gov

Pharmacokinetic Interaction of Candesartan and Hydrochlorothiazide in Rats
CompoundTreatmentTmax (hr)Cmax (µg/ml)t1/2 (hr)AUC0-24 (µg.h/ml)
CandesartanCandesartan cilexetil (1 mg/kg)1.00.3993.62.01
HydrochlorothiazideHCTZ (10 mg/kg)1.00.8482.34.09
CandesartanCandesartan cilexetil/HCTZ (1/10 mg/kg)1.00.3443.52.07
HydrochlorothiazideCandesartan cilexetil/HCTZ (1/10 mg/kg)1.30.7112.43.78

Biotransformation Pathways and Metabolite Formation (e.g., candesartan cilexetil to candesartan)

The primary biotransformation pathway for candesartan cilexetil is its conversion to the active drug, candesartan. This process is a rapid and complete hydrolysis reaction that occurs in the intestinal wall during absorption. nih.govnih.govresearchgate.net In preclinical studies involving rats and dogs, unchanged candesartan cilexetil was not detected in the plasma, indicating the efficiency of this conversion. nih.gov

Candesartan itself undergoes limited metabolism. In preclinical animal models, it is partially metabolized to a glucuronide and an inactive metabolite known as M-II. nih.gov Animal studies have also shown that candesartan can cross the placental barrier and is distributed in the fetus. nih.gov

Hydrochlorothiazide, in contrast, undergoes minimal to no metabolism in the body. It is primarily excreted as the unchanged drug. nih.gov

Excretion Pathways and Clearance Mechanisms (Renal and Biliary)

The excretion of candesartan and hydrochlorothiazide occurs through different primary pathways.

Candesartan: The predominant route of elimination for candesartan in preclinical species is through biliary excretion into the feces. nih.govnih.gov This is a significant pathway in both rats and dogs. nih.gov A smaller portion of candesartan is excreted unchanged in the urine. nih.gov

Hydrochlorothiazide: The primary route of elimination for hydrochlorothiazide is renal excretion. nih.gov Studies in the isolated perfused rat kidney have detailed the mechanisms of its renal handling, which include saturable tubular secretion and passive nonionic back-diffusion. nih.gov In dogs, renal clearance studies have also been conducted to characterize its excretion. ebm-journal.org

Pharmacokinetic Considerations in Experimental Models with Altered Renal or Hepatic Function

The pharmacokinetics of candesartan and hydrochlorothiazide can be influenced by alterations in renal and hepatic function, as demonstrated in various experimental models.

Candesartan: In preclinical studies, candesartan cilexetil has been evaluated in different animal models of renal dysfunction. nih.gov In a study on rats with chronic renal failure, candesartan cilexetil demonstrated renoprotective effects. nih.gov Another study in diabetic mice showed that intermediate to high doses of candesartan reduced albuminuria and prevented renal injury. nih.gov While specific pharmacokinetic parameters in these models of altered renal function are not always detailed, the focus is often on the pharmacodynamic outcomes. Human studies have shown that in patients with mild to moderate hepatic impairment, there are no significant differences in the key plasma pharmacokinetic parameters of candesartan compared to healthy volunteers. nih.gov However, in patients with severe renal impairment, there are significant increases in the maximum plasma concentration, area under the plasma drug concentration-time curve, and elimination half-life of candesartan. nih.govrug.nl

Hydrochlorothiazide: The effect of altered renal function on hydrochlorothiazide has been investigated in rats. Chronic administration of hydrochlorothiazide to rats led to an initial natriuresis and diuresis. However, the natriuresis subsided after one day, which was attributed to increased fractional reabsorption by the proximal tubules secondary to sodium depletion. nih.gov This indicates that the kidney adapts to the chronic effects of the diuretic. In an isolated perfused rat kidney model, the renal clearance of hydrochlorothiazide was characterized, providing insights into its handling by the kidney under controlled conditions. nih.gov There is a lack of specific preclinical studies on the pharmacokinetics of hydrochlorothiazide in animal models of hepatic disease.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are paramount in the analysis of multicomponent pharmaceutical dosage forms due to their high resolving power. For "Atacand Plus," various chromatographic methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the routine analysis of candesartan (B1668252) cilexetil and hydrochlorothiazide (B1673439). A multitude of reversed-phase HPLC (RP-HPLC) methods have been established for their simultaneous determination. These methods are valued for their accuracy, precision, and specificity. oup.com

A typical RP-HPLC method involves a C8 or C18 column with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent in an isocratic elution mode. For instance, one method utilizes a Zorbax C8 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727) (30:70 v/v) adjusted to pH 3.0, at a flow rate of 1.0 mL/min, with UV detection at 230 nm. oup.com Under these conditions, hydrochlorothiazide and candesartan cilexetil are well-resolved with retention times of approximately 2.170 min and 7.280 min, respectively. oup.com The linearity of such methods is typically observed over a wide concentration range, for example, 25-125 µg/mL for hydrochlorothiazide and 16-80 µg/mL for candesartan cilexetil. oup.com

Another HPLC method employs a C18 column with a mobile phase of buffer solution (pH 3.5) and methanol (15:85 v/v) at a flow rate of 1 mL/min. Detection is carried out at 240 nm for candesartan and 270 nm for hydrochlorothiazide, with retention times of about 7 minutes and 2.3 minutes, respectively. srce.hr

Ultra-High Performance Liquid Chromatography (UPLC), an advancement of HPLC, offers faster analysis times and improved resolution. A validated UPLC-MS/MS method has been developed for the simultaneous quantification of candesartan and hydrochlorothiazide in human plasma, which is particularly useful for bioequivalence studies. researchgate.netproquest.com This method can achieve a chromatographic run time of within 2.0 minutes using a C18 column and a mobile phase of an organic mixture and buffer solution (80:20, v/v) at a flow rate of 0.800 mL/min. proquest.com The use of tandem mass spectrometry (MS/MS) for detection provides high sensitivity and selectivity, with the lower limit of quantitation for both analytes being 1.00 ng/mL in human plasma. researchgate.netproquest.com

ParameterHPLC Method 1 oup.comHPLC Method 2 srce.hrUPLC-MS/MS Method researchgate.netproquest.com
Stationary Phase Zorbax C8 (150×4.6 mm, 3.5µm)C18C18 Pheno-menex, Gemini NX (100 mm ~ 4.6 mm, 5 mm)
Mobile Phase Phosphate buffer-methanol (30:70), pH 3.0Buffer solution (pH 3.5)-methanol (15:85)Organic mixture:buffer solution (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.800 mL/min
Detection UV at 230 nmUV at 240 nm (Candesartan), 270 nm (Hydrochlorothiazide)Tandem Mass Spectrometry (MS/MS)
Retention Time (Hydrochlorothiazide) 2.170 min~2.3 minNot specified
Retention Time (Candesartan Cilexetil) 7.280 min~7.0 minNot specified
Linearity Range (Hydrochlorothiazide) 25-125 µg/mLNot specified1.00 - 601.61 ng/mL
Linearity Range (Candesartan Cilexetil) 16-80 µg/mLNot specified1.00 - 499.15 ng/mL

High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler, faster, and more cost-effective alternative to HPLC for the simultaneous determination of candesartan cilexetil and hydrochlorothiazide. nih.gov This technique involves spotting the sample on a high-performance plate, followed by development in a suitable mobile phase and densitometric analysis at a specific wavelength.

One developed HPTLC method utilizes silica (B1680970) gel 60 GF254 plates with a mobile phase of acetone-chloroform-ethyl acetate-methanol in a 3:3:3:0.5 (v/v) ratio. nih.gov Densitometric detection is performed at 280 nm. The RF values are reported to be 0.27 for candesartan cilexetil and 0.45 for hydrochlorothiazide. nih.gov This method demonstrates good linearity in the concentration ranges of 65.0-325.0 µg for candesartan cilexetil and 50.6-253.0 µg for hydrochlorothiazide. nih.gov

Another HPTLC method employs silica gel 60 F254 aluminum sheets with a mobile phase of chloroform: methanol (8:2, v/v). science.gov Densitometric measurements are carried out at 270 nm, with linearity in the range of 0.05-0.70 µ g/band for candesartan cilexetil and 0.05-0.50 µ g/band for hydrochlorothiazide. science.gov

ParameterHPTLC Method 1 nih.govHPTLC Method 2 science.gov
Stationary Phase Silica gel 60 GF254 platesMerck HPTLC aluminium sheets of silica gel 60 F254
Mobile Phase Acetone-chloroform-ethyl acetate-methanol (3:3:3:0.5, v/v)Chloroform: methanol (8:2, v/v)
Detection Wavelength 280 nm270 nm
RF Value (Candesartan Cilexetil) 0.27Not specified
RF Value (Hydrochlorothiazide) 0.45Not specified
Linearity Range (Candesartan Cilexetil) 65.0-325.0 µ g/spot 0.05-0.70 µ g/band
Linearity Range (Hydrochlorothiazide) 50.6-253.0 µ g/spot 0.05-0.50 µ g/band

While not a standard method for the routine quality control of the "this compound" formulation, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized in metabolomic studies to investigate the effects of hydrochlorothiazide, one of the active components. A non-targeted metabolomics approach using gas chromatography time-of-flight/mass spectrometry has been employed to measure a wide array of metabolites in patients treated with hydrochlorothiazide to identify metabolic signatures associated with drug response. Such studies are crucial for advancing personalized medicine by potentially predicting a patient's response to antihypertensive therapy. Metabolomic data acquired through GC-MS, often in conjunction with other techniques like liquid chromatography-mass spectrometry, helps in identifying potential biomarkers of drug efficacy and understanding the underlying biochemical pathways affected by the drug.

Electrophoretic Separation Methods

Capillary electrophoresis offers a high-efficiency separation alternative to liquid chromatography, with the advantages of low sample and reagent consumption.

Both Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC) have been successfully applied for the simultaneous separation of hydrochlorothiazide and several angiotensin-II-receptor antagonists, including candesartan. researchgate.net These methods are suitable for the qualitative and quantitative determination of the combined drugs in pharmaceutical formulations. researchgate.net

MEKC is a modification of CZE that allows for the separation of neutral analytes alongside charged ones. researchgate.net It utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration to form micelles. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase). researchgate.net A validated MEKC method for hydrochlorothiazide and its impurities has been developed using a sodium borate (B1201080) buffer (pH 9.5) containing 30 mM SDS. researchgate.net

CZE, on the other hand, separates ions based on their electrophoretic mobility in an electric field. An ultra-fast CZE method has been developed for the determination of hydrochlorothiazide in combination with other active ingredients using a simple background electrolyte of 10 mmol L-1 boric acid adjusted to pH 9.0. This method allows for analysis in less than a minute.

Spectroscopic Techniques

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective approach for the simultaneous analysis of candesartan cilexetil and hydrochlorothiazide, especially in quality control laboratories where high-end chromatographic equipment may not be available.

Several spectrophotometric methods have been developed, including those based on the measurement of absorbance at specific wavelengths and derivative spectrophotometry. A trivariate classical least squares calibration method has been developed for the simultaneous quantification of candesartan cilexetil and hydrochlorothiazide in tablets. This method involves measuring the absorbance at three different wavelengths (223.5, 240.0, and 268.5 nm) in the UV region of 200-310 nm. The method was found to be linear in the working range of 4.0-20.0 μg/ml for both drugs.

Another approach is the use of first derivative spectrophotometry, which is based on the measurement of the absorbance of one drug at the zero-crossing point of the other. For candesartan cilexetil and hydrochlorothiazide, the determination can be carried out at 222.69 nm (zero-crossing point of hydrochlorothiazide) and 254.63 nm (zero-crossing point of candesartan cilexetil). This method showed linearity over the concentration range of 0.5-50 µg/ml for candesartan cilexetil and 0.1-50 µg/ml for hydrochlorothiazide.

Spectroscopic MethodWavelengths (nm)Linearity Range (Candesartan Cilexetil)Linearity Range (Hydrochlorothiazide)
Trivariate Classical Least Squares 223.5, 240.0, 268.54.0-20.0 µg/ml4.0-20.0 µg/ml
First Derivative Spectrophotometry 222.69, 254.630.5-50 µg/ml0.1-50 µg/ml

An in-depth examination of the analytical methodologies applied to the research and characterization of "this compound," a combination formulation containing candesartan cilexetil and hydrochlorothiazide, reveals a strong reliance on precise and validated spectrophotometric techniques. These methods are fundamental in ensuring the quality, stability, and efficacy of the pharmaceutical product through rigorous testing.

Mechanistic and Systems Level Research Approaches

Genomic and Transcriptomic Investigations of Drug Response and Action in Experimental Systems

Genomic and transcriptomic studies in experimental models have been instrumental in elucidating the molecular mechanisms underlying the therapeutic effects and organ-protective properties of the components of Atacand Plus: candesartan (B1668252) and hydrochlorothiazide (B1673439). These investigations analyze changes in gene expression in response to drug administration, providing insights beyond the primary pharmacological targets.

In a study involving both hypertensive and normotensive rat strains, transcriptomic analysis was performed on heart and kidney tissues following the administration of several antihypertensive drugs, including candesartan and hydrochlorothiazide. This research aimed to distinguish gene expression changes directly related to blood pressure reduction from those that are blood pressure-independent. The findings revealed that a significant number of genes exhibited altered mRNA expression in either a blood pressure-dependent or independent manner, with notable diversity between the two organs.

For instance, renin-angiotensin system (RAS) blockade with candesartan induced prominent changes in the expression of genes within the natriuretic peptide system (like Nppb and Corin) in the heart. In the kidney, candesartan administration led to noticeable expression changes in genes of the RAS and the kallikrein-kinin system (such as Ren and Klk1 paralogs), as well as genes related to calcium ion binding (Calb1 and Slc8a1). Interestingly, in the specific rat strains tested, hydrochlorothiazide did not produce a significant blood pressure-lowering effect, which influenced the interpretation of its transcriptomic impact compared to effective drugs like candesartan.

Furthermore, pharmacogenomic research has begun to identify specific genetic variations that influence patient response to these medications. A genome-wide association analysis identified several single nucleotide polymorphisms (SNPs) associated with blood pressure response to candesartan. Notably, SNPs in the SCNN1G gene were strongly associated with the response to candesartan and showed an opposite association with the response to hydrochlorothiazide, reflecting the counterregulatory effect of renal sodium reabsorption in response to RAS inhibition.

Table 1: Selected Genes with Altered Expression in Response to Candesartan in Rat Models

GeneOrganAssociated System/FunctionObserved Change with Candesartan
NppbHeartNatriuretic Peptide SystemProminent mRNA expression change
CorinHeartNatriuretic Peptide SystemProminent mRNA expression change
RenKidneyRenin-Angiotensin SystemProminent mRNA expression change
Klk1 paralogsKidneyKallikrein-Kinin SystemProminent mRNA expression change
Calb1KidneyCalcium Ion BindingProminent mRNA expression change
Slc8a1KidneyCalcium Ion BindingProminent mRNA expression change

These genomic and transcriptomic approaches provide a deeper understanding of the biological pathways modulated by candesartan and hydrochlorothiazide, highlighting potential mechanisms for their organ-protective effects and identifying genetic markers that could predict therapeutic response.

Proteomic Analysis of Protein Expression and Post-Translational Modification in Preclinical Models

Proteomic studies are critical for understanding the functional consequences of altered gene expression, offering insights into changes in protein levels and post-translational modifications that occur in response to drug treatment. In hypertension research, proteomics has been applied to preclinical models to uncover new disease pathways and potential drug targets.

While specific large-scale proteomic studies on the candesartan/hydrochlorothiazide combination are not extensively detailed in the provided results, research on the effects of Angiotensin II (Ang II), the primary target of candesartan, is highly relevant. The Ang II infusion rat model is a common experimental approach to study hypertension. Proteomic analyses in this model have identified changes in proteins related to cytoskeletal rearrangement and oxidoreductase activity in cardiac mitochondria, providing evidence that interventions can protect mitochondria from Ang II-induced damage.

Phosphoproteomics, a sub-discipline of proteomics, has been used to screen for changes in protein phosphorylation in the renal proximal tubules of rats infused with Ang II. This research profiled numerous phosphoproteins, identifying significant alterations in response to both pressor and sub-pressor doses of Ang II. Such studies help to map the signaling cascades activated by Ang II, which are subsequently blocked by candesartan. By inhibiting the Angiotensin II Type 1 (AT1) receptor, candesartan prevents these downstream proteomic and phosphoproteomic changes, which contribute to its therapeutic effects.

Metabolomic Profiling for Biomarker Discovery and Pathway Elucidation Related to Drug Action

Metabolomics, the comprehensive analysis of low molecular weight metabolites, is a powerful tool for discovering biomarkers and understanding the metabolic shifts associated with disease and drug action. As most diseases involve metabolic alterations, profiling these changes can illuminate the mechanisms of drug action and reveal diagnostic or prognostic biomarkers.

In the context of hypertension and its treatment, metabolomics offers a high-throughput method to assess metabolic changes in response to drugs like candesartan and hydrochlorothiazide. For example, a study on obese hypertensive individuals showed that while both candesartan and hydrochlorothiazide lowered blood pressure, they had divergent metabolic effects. Candesartan treatment was associated with improved insulin (B600854) sensitivity, whereas hydrochlorothiazide worsened it. Metabolomic profiling in such studies could identify the specific metabolites and pathways (e.g., changes in amino acids, lipids, or glucose metabolites) that underlie these different metabolic outcomes.

The application of metabolomics can help to:

Identify Biomarkers: Discover metabolites that predict a patient's response to this compound.

Elucidate Drug Mechanisms: Uncover novel metabolic pathways affected by the combined action of candesartan and hydrochlorothiazide.

Personalize Treatment: Use metabolic fingerprints to tailor antihypertensive therapy to an individual's specific metabolic profile.

Although the search results highlight the potential of metabolomics, specific studies detailing the metabolomic profile of this compound itself are not available. However, the principles of metabolomic analysis are widely applied in cardiovascular and drug discovery research to understand these processes.

Investigation of Non-AT1/NCC Receptor Targets and Pleiotropic Pathways (e.g., AT2R, PPAR-gamma)

The therapeutic effects of the components of this compound extend beyond their primary targets, the AT1 receptor (for candesartan) and the Na+-Cl- cotransporter (NCC, for hydrochlorothiazide). Research has uncovered pleiotropic effects involving other receptors and pathways.

Candesartan: A significant body of research has focused on candesartan's interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism. Studies have shown that candesartan can act as a PPAR-γ agonist. This activation is thought to contribute to its neuroprotective and anti-inflammatory effects, independent of AT1 receptor blockade.

Key findings include:

In a mouse model of traumatic brain injury, the neuroprotective effects of candesartan were significantly reduced by a PPAR-γ antagonist, suggesting that PPAR-γ activation is a key mechanism for its beneficial effects in this context.

In microglial cells, candesartan was shown to reduce morphine-induced inflammatory responses through the PPAR-γ/AMPK signaling pathway.

The activation of PPAR-γ by angiotensin receptor blockers (ARBs) like candesartan may also involve interplay with the Angiotensin II Type 2 (AT2) receptor. Some evidence suggests that Ang II inhibits PPAR-γ via the AT1 receptor and enhances its activation via the AT2 receptor.

However, it's important to note that the PPAR-γ activating properties of candesartan may be cell-type specific. One study found that candesartan did not affect PPAR-γ or its target genes in human trophoblasts from the placenta, suggesting its effects might be more pronounced in other tissues like the brain or vasculature.

Hydrochlorothiazide: Hydrochlorothiazide's primary mechanism is the inhibition of the NCC (gene symbol SLC12A3) in the distal convoluted tubule of the kidney. Structural biology studies have revealed that thiazide diuretics bind to an orthosteric site within the NCC's ion translocation pathway, locking the transporter in an outward-facing conformation and thereby inhibiting its function. While the NCC is its main target, research into potential non-NCC receptor targets continues, although they are less well-defined than the pleiotropic pathways of candesartan.

Computational Modeling and Simulation in Pharmacological Research and Drug Interaction Prediction

Computational modeling and simulation are essential tools in modern pharmacology for understanding and predicting the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drugs.

For candesartan, PK/PD modeling has been used to describe the relationship between drug concentration and its blood pressure-lowering effect. Studies in healthy volunteers have shown that after a single oral dose of candesartan cilexetil (the prodrug), peak serum concentrations are reached at approximately 4 hours, while the peak effect on blood pressure occurs at around 6 hours. This delay between concentration and effect can be described using a sigmoid-Emax model, which helps in understanding the exposure-response relationship and provides a basis for rational dosage individualization.

Regarding the combination in this compound, specific studies have been conducted to evaluate the potential for drug-drug interactions. A pharmacokinetic interaction study using high-dose combinations of candesartan (32 mg) and hydrochlorothiazide (25 mg) was performed in healthy subjects. The results showed no pharmacokinetic interaction between the two components when administered concomitantly. The key PK parameters, such as AUC (Area Under the Curve) and Cmax (Maximum Concentration), were within the accepted bioequivalence limits compared to when the drugs were given alone. This lack of interaction indicates that the two drugs can be co-administered without significantly altering each other's absorption, distribution, metabolism, or excretion.

Research into the Molecular Basis of Variability in Pharmacological Response in Preclinical Models

The response to antihypertensive drugs can vary significantly among individuals, a phenomenon that has a molecular and genetic basis. Research in preclinical models and human genetic studies aims to identify the factors that contribute to this variability.

Genome-wide association studies (GWAS) have been particularly useful in this area. One such study investigated the genetic basis of blood pressure response to both candesartan and hydrochlorothiazide. The researchers identified multiple genetic loci that influence these responses. A key finding was the association of polymorphisms in the SCNN1G gene (which encodes a subunit of the epithelial sodium channel) with blood pressure response. Individuals with the GG genotype for the SNP rs3758785 had a significantly greater blood pressure reduction with candesartan and a smaller reduction with hydrochlorothiazide compared to those with the AA genotype. This opposing effect highlights the different and sometimes counteracting mechanisms of the two drugs at a molecular level.

These findings demonstrate that genetic variation in pathways related to sodium handling and blood volume regulation can significantly impact the efficacy of both candesartan and hydrochlorothiazide. Identifying these molecular determinants of drug response is a critical step toward personalized medicine, where treatment can be tailored based on an individual's genetic profile to maximize efficacy.

Theoretical Frameworks in Antihypertensive Drug Discovery and Development

Rational Design Principles for Fixed-Dose Combination Therapies

The creation of fixed-dose combination (FDC) therapies such as candesartan (B1668252)/hydrochlorothiazide (B1673439) is a deliberate strategy rooted in the rational design of antihypertensive treatments. nih.gov The primary principle is to combine agents with complementary mechanisms of action to achieve greater blood pressure reduction than is possible with either component alone. nih.govresearchgate.net This approach is particularly effective in hypertension, a condition often sustained by multiple physiological pathways. nih.gov

Atacand Plus combines an angiotensin II receptor blocker (ARB), candesartan, with a thiazide diuretic, hydrochlorothiazide. nps.org.au The rationale for this specific pairing is compelling:

Candesartan: This component selectively blocks the AT1 receptor, inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key agent in the renin-angiotensin system (RAS). fda.govwebmd.com

Hydrochlorothiazide: This diuretic acts by reducing the amount of excess fluid in the body, which lowers blood volume and, consequently, blood pressure. nps.org.au

A significant aspect of this rational design is the mitigation of compensatory responses. Thiazide diuretics can lead to a reactive increase in plasma renin activity, which can limit their long-term efficacy. nih.gov The inclusion of an ARB like candesartan directly counteracts this effect by blocking the RAS, leading to a more potent and sustained antihypertensive effect. nih.gov This design allows for the use of lower doses of each component, which can maximize efficacy while maintaining tolerability. nih.gov Clinical data consistently demonstrates the superior blood pressure-lowering effect of the candesartan/hydrochlorothiazide combination compared to monotherapy with either drug. nih.govnih.gov

Table 1: Comparative Efficacy of Candesartan/HCTZ Combination vs. Monotherapy
Treatment GroupMean Reduction in Systolic BP (mmHg)Mean Reduction in Diastolic BP (mmHg)Reference
Candesartan 32 mg / HCTZ 25 mg2114 nih.gov
Candesartan 32 mg Monotherapy139 nih.gov
HCTZ 25 mg Monotherapy128 nih.gov
Placebo43 nih.gov

Conceptual Models of Therapeutic Synergy in Polypharmacy

The effectiveness of this compound is a prime example of therapeutic synergy, or more precisely, an additive effect, in polypharmacy. The conceptual model posits that simultaneously targeting different pressor mechanisms will produce a greater antihypertensive effect than inhibiting a single pathway. nih.gov The combination of an ARB and a diuretic is considered a logical and highly effective pairing based on this model. nih.govdovepress.com

The two components of this compound work on distinct but interconnected systems:

RAS Blockade (Candesartan): Addresses blood pressure regulation at the level of hormonal vasoconstriction and sodium retention. fda.gov

Volume Reduction (Hydrochlorothiazide): Directly reduces extracellular fluid volume, a primary determinant of blood pressure. nps.org.au

Clinical research has validated this conceptual model, demonstrating that the effects of candesartan and hydrochlorothiazide are fully additive. nih.govtandfonline.com A dose-response analysis of data from over 4,600 patients confirmed that the blood pressure reduction achieved with the combination represented the sum of the effects of its individual components across a wide range of doses. tandfonline.com This additive relationship means that combination therapy with moderate doses of each component can be more effective than high doses of either agent used as monotherapy. tandfonline.com

Table 2: Placebo-Adjusted Additive Effect of Candesartan and HCTZ on Blood Pressure Reduction (mmHg)
TreatmentSystolic BP ReductionDiastolic BP ReductionSum of Individual ComponentsObserved Combination EffectReference
Candesartan 32mg + HCTZ 25mg8.5 (Candesartan) + 6.8 (HCTZ)5.6 (Candesartan) + 3.5 (HCTZ)15.3 / 9.117.4 / 10.2 tandfonline.com

Note: The observed combination effect was slightly greater than the simple sum of the individual placebo-adjusted effects, highlighting the robust efficacy of the combination.

Research Paradigms for Identifying Novel Antihypertensive Targets and Modalities

The development of candesartan was a direct result of a research paradigm focused on elucidating and targeting the renin-angiotensin system (RAS). nih.gov This system, with its cascade of enzymes and peptide hormones, has been a cornerstone of hypertension research for decades. semanticscholar.orgnih.gov The identification of angiotensin II as the principal pressor agent of the RAS and the subsequent discovery of its receptors (AT1 and AT2) led directly to the development of ARBs. fda.gov

Current research paradigms continue to explore the RAS for novel therapeutic targets, building on the same foundational principles that led to drugs like candesartan. These new areas of investigation include:

Targeting Angiotensinogen (B3276523): Developing agents like Zilebesiran to inhibit the production of angiotensinogen, the precursor to the entire RAS cascade. nih.govnih.gov

The (Pro)renin Receptor (PRR): Investigating the role of the PRR axis as a potential target to modulate renin activity. researchgate.net

The ACE2/Angiotensin (1-7)/Mas Receptor Axis: This pathway often counteracts the effects of the classical RAS, and agents that target it, such as AVE0991, are being explored for their potential antihypertensive and organ-protective effects. nih.govnih.gov

The Angiotensin II Type 2 (AT2) Receptor: While candesartan selectively blocks the AT1 receptor, leaving the AT2 receptor unopposed, research is ongoing into AT2 receptor agonists like C21 that may promote vasodilation. nih.govnih.gov

Brain Angiotensin III: Investigating the role of this peptide in central blood pressure regulation and developing inhibitors like firibastat. nih.govsemanticscholar.org

Beyond the RAS, modern research paradigms are also expanding to include other potential contributors to hypertension, such as the gut microbiome, psychosocial stress, and specific nutritional factors, opening new avenues for future therapeutic modalities. frontiersin.org

Development and Validation of Preclinical Models for Assessing Efficacy and Specificity of Combination Therapies

Before a combination therapy like this compound can be tested in humans, its efficacy and specificity must be rigorously assessed in preclinical models. This process involves both in vitro and in vivo studies.

In vitro studies are crucial for establishing the mechanism of action and receptor specificity. For candesartan, these studies demonstrated that it acts as an insurmountable and tightly bound antagonist that is highly selective for the AT1 receptor, with an affinity more than 10,000-fold greater than for the AT2 receptor. fda.govnih.gov

In vivo assessment relies on validated animal models of hypertension. The antihypertensive efficacy of candesartan cilexetil was demonstrated in several such models, including: nih.gov

Spontaneously Hypertensive Rats (SHR)

2-Kidney-1-Clip (2K1C) Hypertensive Rats

1-Kidney-1-Clip (1K1C) Hypertensive Rats

In these models, candesartan cilexetil produced a slow-onset, long-lasting reduction in blood pressure. nih.gov To validate a combination therapy, these models would be used to compare the blood pressure-lowering effects of candesartan monotherapy, hydrochlorothiazide monotherapy, and the fixed combination. This allows researchers to confirm the additive or synergistic effects predicted by the rational design principles. Furthermore, preclinical models are essential for evaluating the potential for end-organ protection, a key benefit of RAS blockade. In animal models, candesartan has been shown to cause regression of left ventricular hypertrophy and reduce proteinuria, indicating protective effects on the heart and kidneys. nih.gov

Evolution of Regulatory Science and Harmonization Efforts in Combination Product Research

The regulatory pathway for fixed-dose combination products like this compound has evolved significantly. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established specific guidance for the development of such therapies to ensure that they are both safe and effective. fda.govfda.report

However, regulatory science has advanced, recognizing that for combinations of well-understood, previously approved drugs with distinct mechanisms of action, a more streamlined approach is often sufficient. fda.reportpremierconsulting.com Current FDA guidance allows for alternative study designs, such as comparing the full combination to each of its individual components at the highest proposed doses, which can simplify the development process. premierconsulting.com

In parallel, there has been a significant push for international regulatory harmonization. usp.org Efforts by global bodies aim to align technical guidelines, scientific standards, and regulatory processes across different countries and regions. usp.orgresearchgate.net This harmonization is crucial for combination products marketed globally, as it helps create regulatory consistency and predictability, streamlines the global development process, and ultimately facilitates patient access to effective therapies. usp.org The evolution of regulatory science continues to adapt to increasingly innovative and complex combination products, ensuring a clear and efficient pathway from development to clinical use. nih.govfrontiersin.org

Q & A

Q. What is the mechanistic rationale for combining candesartan and hydrochlorothiazide in Atacand Plus, and how does their synergy enhance antihypertensive efficacy?

Methodological Answer: The combination leverages complementary pharmacological pathways: candesartan blocks angiotensin II receptors (AT1R), reducing vasoconstriction and aldosterone secretion, while hydrochlorothiazide inhibits sodium-chloride cotransport (NCC) in the distal tubule, promoting diuresis . To validate synergy, researchers should design in vitro dose-response assays comparing monotherapy vs. combination effects on blood pressure biomarkers (e.g., angiotensin II levels, urinary sodium excretion). Clinical data from trials like CHARM demonstrate that the combination achieves additive reductions in systolic/diastolic blood pressure compared to individual components .

Q. What are the key clinical trial endpoints used to establish this compound’s efficacy in hypertension management?

Methodological Answer: Primary endpoints in pivotal trials (e.g., blood pressure reduction at 8–12 weeks) are measured via ambulatory or clinic-based monitoring. Secondary endpoints include safety profiles (e.g., hypokalemia incidence, renal function changes) and patient adherence rates . Researchers should standardize measurement protocols (e.g., JNC 7/8 guidelines) and account for covariates like baseline renal function or concurrent medications. For meta-analyses, prioritize trials with comparable designs, such as double-blinded RCTs with active comparators (e.g., ACE inhibitor + diuretic combinations) .

Q. How do pharmacokinetic interactions between candesartan and hydrochlorothiazide influence dosing regimens in specific populations?

Methodological Answer: Hydrochlorothiazide’s diuretic effect can transiently reduce renal perfusion, potentially altering candesartan’s clearance. In populations with renal impairment (eGFR <30 mL/min), researchers should conduct pharmacokinetic studies with serial serum measurements of both drugs to assess accumulation risks. Dose adjustments may be required in elderly patients or those with hepatic dysfunction, guided by creatinine clearance and liver enzyme monitoring .

Advanced Research Questions

Q. How can researchers design a comparative effectiveness study evaluating this compound against newer ARB/diuretic combinations (e.g., losartan/HCTZ)?

Methodological Answer: Adopt a pragmatic RCT design with stratified randomization based on comorbidities (e.g., diabetes, heart failure). Use non-inferiority margins (e.g., ±2 mmHg systolic BP difference) and include real-world adherence metrics via electronic pill monitors. To address confounding, apply propensity score matching in post-hoc analyses. Reference the CHARM trial’s methodology for outcome adjudication and safety monitoring protocols .

Q. What methodological approaches resolve contradictions in long-term cardiovascular outcomes observed across this compound studies?

Methodological Answer: Contradictions (e.g., variations in heart failure hospitalization rates) may stem from differences in trial populations or follow-up durations. Conduct individual participant data (IPD) meta-analyses to harmonize endpoints and adjust for covariates like baseline ejection fraction. Sensitivity analyses should explore heterogeneity sources, such as regional prescribing practices or concomitant ACE inhibitor use .

Q. How can pharmacodynamic interactions between this compound and common polypharmacy agents (e.g., NSAIDs, digoxin) be systematically evaluated?

Methodological Answer: Use in vitro cytochrome P450 inhibition assays and physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions. Clinically, design crossover studies measuring BP variability and serum drug levels before/after co-administration. For NSAIDs, monitor prostaglandin-mediated renal effects via urinary electrolyte excretion and creatinine clearance .

Q. What biomarkers are most predictive of this compound’s treatment response in resistant hypertension?

Methodological Answer: Candidates include plasma renin activity (PRA), urinary albumin-to-creatinine ratio (UACR), and endothelial function markers (e.g., nitric oxide metabolites). In longitudinal cohorts, apply machine learning to identify biomarker clusters associated with BP control. Validate findings using nested case-control designs within large registries .

Q. How should systematic reviews address biases in this compound safety data from open-label extension studies?

Methodological Answer: Apply the ROBINS-I tool to assess bias risk from non-randomized designs. Exclude studies with high attrition rates (>20%) or unblinded outcome assessors. For adverse event synthesis, use GRADE criteria to weight evidence by study quality and consistency. Report absolute risk differences alongside relative risks to contextualize safety findings .

Q. What ethical considerations arise when designing trials involving this compound in pregnant or pediatric populations?

Methodological Answer: Pregnancy trials require rigorous risk-benefit analysis due to teratogenicity risks (Category D in later trimesters). Use preclinical models (e.g., placental transfer studies) to justify human trials. For pediatric hypertension, adopt adaptive trial designs with dose-escalation phases guided by pharmacokinetic modeling. Ensure informed consent processes address long-term safety uncertainties .

Q. How can researchers optimize protocols for measuring adherence to this compound in real-world cohorts?

Methodological Answer: Combine objective measures (e.g., prescription refill rates, serum drug levels) with patient-reported outcomes via validated tools like the Morisky Medication Adherence Scale (MMAS-8). Leverage wearable devices (e.g., BP monitors with timestamped readings) to correlate adherence with physiological outcomes. Use mixed-effects models to adjust for socioeconomic confounders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.